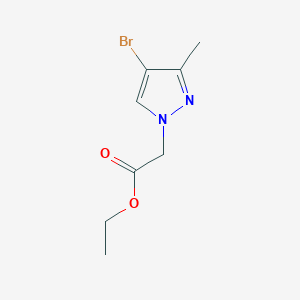

ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIORGJMRTYFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various pyrazole derivatives with potential biological activities.

Scientific Research Applications

Biochemical Properties

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate exhibits significant biochemical activity, particularly in enzyme inhibition and cellular signaling modulation.

Key Properties:

- Enzyme Interaction: The compound acts as an inhibitor for enzymes such as liver alcohol dehydrogenase, impacting metabolic pathways crucial for disease progression.

- Cellular Effects: It influences cell signaling pathways involved in oxidative stress responses, potentially affecting apoptosis and cell proliferation.

Synthetic Methods

The synthesis of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate can be achieved through various methods:

Common Synthetic Routes:

- Cyclocondensation: Involves the reaction of hydrazines with 1,3-dicarbonyl compounds.

- Bromination: The bromination of pyrazole derivatives followed by esterification is a prevalent method.

Industrial Production:

In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. Techniques such as continuous flow reactors enhance efficiency during large-scale production.

Scientific Research Applications

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

The compound serves as a valuable building block in the development of bioactive molecules. It has shown potential in:

- Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth pathways.

- Anti-inflammatory Effects: Its ability to modulate enzyme activity indicates potential therapeutic use in inflammatory conditions.

Biological Studies

In biological research, this compound is utilized to study:

- Enzyme Inhibition: Investigating its role as an enzyme inhibitor can lead to insights into metabolic regulation.

- Receptor Modulation: It can bind to receptor sites, altering cellular signaling pathways.

Materials Science

The compound is also applied in materials science for the development of novel materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate:

Study on Enzyme Inhibition:

Research demonstrated that this compound effectively inhibits liver alcohol dehydrogenase, showcasing its role in metabolic pathway modulation.

Cellular Signaling Modulation:

Investigations indicated that it affects signaling pathways related to apoptosis and cell proliferation, suggesting its utility in cancer therapies.

Comparative Analysis:

Compared to similar compounds like ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, the brominated version exhibited enhanced reactivity and biological potency due to the larger size and electronegativity of bromine.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2-(4-Bromo-1H-pyrazol-1-yl)acetate (CAS 1072944-71-8)

- Similarity : 0.75

- Key Differences : Replaces the ethyl ester with a methyl group, reducing lipophilicity (estimated logP ~1.8 vs. ~2.1 for the target compound). The absence of a 3-methyl group simplifies synthesis but may reduce steric hindrance.

2-(4-Bromo-1H-pyrazol-1-yl)acetic Acid (CAS 82231-53-6)

- Similarity : 0.80

- Key Differences : Carboxylic acid replaces the ester, increasing water solubility (hydrogen bond acceptors: 5 vs. 4) but decreasing membrane permeability. Useful for salt formation or conjugation chemistry.

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with sulfinyl and bromo substituents .

- Key Differences : The benzofuran ring introduces aromatic π-π stacking interactions absent in pyrazoles. Sulfinyl groups enhance polarity (logP likely higher due to benzofuran’s hydrophobicity).

Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate

- Structure : Imidazole ring with aryl substituents .

- Key Differences: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (non-adjacent nitrogens). Imidazoles exhibit stronger hydrogen bonding and higher basicity, affecting pharmacokinetics.

Physicochemical Properties

| Compound | Heterocycle | Substituents | Molecular Formula | logP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate | Pyrazole | 4-Br, 3-Me | C₇H₉BrN₂O₂ | ~2.1 | 4 |

| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | Pyrazole | 4-Br | C₆H₇BrN₂O₂ | ~1.8 | 4 |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | Pyrazole | 4-Br | C₅H₅BrN₂O₂ | ~0.5 | 5 |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | Benzofuran | 5-Br, 3-SOEt | C₁₄H₁₅BrO₄S | ~2.8 | 5 |

| Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Imidazole | 5-(4-BrPh), 2-Ph | C₂₀H₁₈BrN₂O₂ | ~3.5 | 5 |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative with notable biological activities, including potential applications in medicinal chemistry and agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 233.06 g/mol

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of liver alcohol dehydrogenase, influencing metabolic pathways related to alcohol metabolism.

- Cell Signaling : It has been shown to affect oxidative stress response pathways, indicating a role in cellular defense mechanisms against oxidative damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition observed |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects noted |

| Liver Cancer | HepG2 | Potential for therapeutic use |

| Colorectal Cancer | HCT116 | Promising results in vitro |

The compound's ability to inhibit cancer cell proliferation suggests it could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has also demonstrated antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various microbial strains:

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Effective against some strains |

| Candida albicans | Antifungal activity observed |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies and Experimental Data

A study on related pyrazole compounds revealed that structural modifications significantly affect biological activity. For instance, the introduction of halogen groups enhanced both anticancer and antimicrobial activities, suggesting that ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate's bromine substitution plays a crucial role in its efficacy .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), which is essential for central nervous system-targeted therapies.

Q & A

Q. What are the common synthetic routes for ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Cyclocondensation : Ethyl acetoacetate derivatives can react with hydrazines or substituted hydrazines to form pyrazole cores, followed by bromination at the 4-position .

- Nucleophilic substitution : Pre-formed pyrazole derivatives (e.g., 4-bromo-3-methylpyrazole) can react with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate side chain .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How can the structure of this compound be confirmed experimentally?

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (70:30 v/v) are effective due to the compound’s moderate polarity. For impurities with similar solubility, gradient cooling (60°C → 4°C) enhances crystal purity .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reactivity prediction of this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity in pyrazole bromination .

- Machine learning : Train models on datasets of pyrazole-acetate derivatives to optimize reaction conditions (e.g., temperature, catalyst loadings) and reduce trial-and-error experimentation .

Q. How to resolve contradictions between spectral data and crystallographic results?

- Case study : If NMR suggests a tautomeric form (e.g., NH-pyrazole) but X-ray shows N-alkylation, use variable-temperature NMR to assess dynamic equilibria. Computational geometry optimization (Gaussian 09) can reconcile discrepancies by simulating solvent effects .

- Validation : Cross-reference IR spectra (C=O stretch ~1740 cm⁻¹) and elemental analysis (±0.3% tolerance) .

Q. What strategies optimize reaction yields in scale-up syntheses?

-

Design of Experiments (DoE) : Apply a 2³ factorial design to test variables:

Factor Low (-1) High (+1) Temperature 60°C 100°C Reaction time 6 h 12 h Catalyst (K₂CO₃) 1 eq. 2 eq. Analyze interactions using ANOVA to identify dominant factors . -

Continuous flow reactors : Improve heat/mass transfer for exothermic bromination steps, reducing side-product formation .

Q. How to investigate the compound’s reactivity in cross-coupling reactions?

- Suzuki-Miyaura coupling : Test the bromopyrazole moiety with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Monitor progress via TLC and isolate biaryl products for antimicrobial activity screening .

- Mechanistic studies : Use ⁸¹Br NMR to track bromide release kinetics, or DFT to model Pd insertion barriers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.